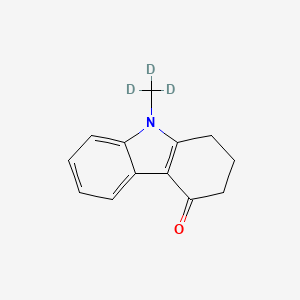

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

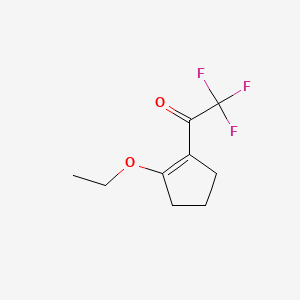

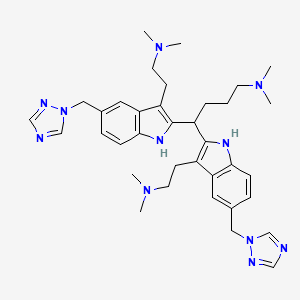

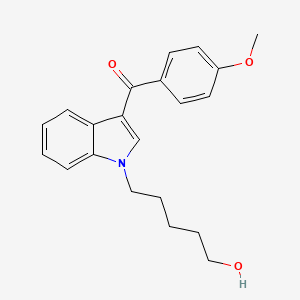

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a chemical compound with the molecular formula C13H10D3NO and a molecular weight of 202.27 . It is used in the field of neurology research and is associated with various research areas such as neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and pain and inflammation .

Molecular Structure Analysis

The molecular structure of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one consists of a carbazole ring system with a methyl-d3 group attached to the 9-position . The exact structure would require more detailed information or a structural analysis such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one include a molecular weight of 202.27 and a molecular formula of C13H10D3NO . The compound has a boiling point of 383.5±11.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Light Emitting Applications

Recent advancements in carbazole-based molecules, particularly focusing on donor-acceptor (D-A) type materials, have shown significant promise in light-emitting applications. Carbazole units, owing to their bipolar charge transport properties, play a crucial role in organic light emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) applications and as host material in phosphorescent OLEDs. These carbazole-based compounds are highly valued for their performance and efficiency in light-emitting devices (Ledwon, 2019).

Synthesis Methods

The synthetic methods for preparing carbazole derivatives, such as 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, have evolved significantly. From traditional methods to microwave-assisted synthesis and catalysis, researchers have developed efficient approaches for the preparation of tetrahydrocarbazoles. These advancements enable the synthesis of tetrahydrocarbazoles with high yields and reduced time, contributing greatly to synthetic and medicinal chemistry (Kumar, Kumar, & Chowdhary, 2022).

Chemosensor Development

Carbazole derivatives are instrumental in the development of chemosensors for detecting a wide array of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the versatility and potential of carbazole-based compounds in analytical and diagnostic applications (Roy, 2021).

Hydrogen Storage

The kinetics and catalysis of hydrogen storage in organic liquids, particularly focusing on N-ethylcarbazole and carbazole as liquid organic hydrogen carriers (LOHCs), reveal the potential of carbazole derivatives in energy storage technologies. The study demonstrates the feasibility of hydrogenation and dehydrogenation reactions, making carbazole-based LOHCs promising candidates for efficient and sustainable hydrogen storage solutions (Sotoodeh & Smith, 2013).

Antioxidant Activities

The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids highlight the therapeutic potential of carbazole derivatives. The structure-activity relationships of these compounds suggest their utility in designing novel antioxidants, showcasing the medicinal chemistry applications of carbazoles in developing new treatments for oxidative stress-related conditions (Hieda, 2017).

Propiedades

IUPAC Name |

9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJUJCWZKJMCLC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731513 |

Source

|

| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | |

CAS RN |

1225443-54-8 |

Source

|

| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)